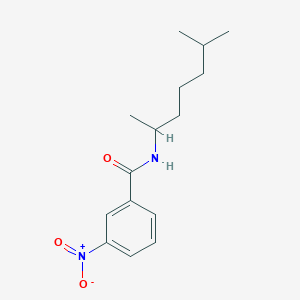
N-(1,5-dimethylhexyl)-3-nitrobenzamide
Descripción general
Descripción
N-(1,5-dimethylhexyl)-3-nitrobenzamide, also known as DMHNB, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. DMHNB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 60-62°C. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
N-(1,5-dimethylhexyl)-3-nitrobenzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the disruption of nerve transmission. N-(1,5-dimethylhexyl)-3-nitrobenzamide has also been shown to exhibit antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the inhibition of ergosterol synthesis. N-(1,5-dimethylhexyl)-3-nitrobenzamide has also been shown to exhibit cytotoxicity against cancer cells and antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,5-dimethylhexyl)-3-nitrobenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and environmental science. One limitation of using N-(1,5-dimethylhexyl)-3-nitrobenzamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many future directions for the study of N-(1,5-dimethylhexyl)-3-nitrobenzamide, including the investigation of its potential as a therapeutic agent for various diseases such as Alzheimer's and Parkinson's. Another future direction is the development of new materials based on N-(1,5-dimethylhexyl)-3-nitrobenzamide, such as functional polymers and liquid crystals. Additionally, the use of N-(1,5-dimethylhexyl)-3-nitrobenzamide as a selective adsorbent for the removal of heavy metals from wastewater could be further explored.
Aplicaciones Científicas De Investigación
N-(1,5-dimethylhexyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(1,5-dimethylhexyl)-3-nitrobenzamide has been investigated for its anticancer and antifungal activities. In materials science, N-(1,5-dimethylhexyl)-3-nitrobenzamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In environmental science, N-(1,5-dimethylhexyl)-3-nitrobenzamide has been studied for its potential use as a selective adsorbent for the removal of heavy metals from wastewater.
Propiedades
IUPAC Name |
N-(6-methylheptan-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)6-4-7-12(3)16-15(18)13-8-5-9-14(10-13)17(19)20/h5,8-12H,4,6-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQMVUASNBIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxyacetamide](/img/structure/B3975521.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B3975528.png)
![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3975536.png)
![3-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3975541.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3975545.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3975549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975553.png)

amine](/img/structure/B3975581.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3975588.png)
![N-[4-(acetylamino)phenyl]-2-[4-(methylsulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B3975592.png)

![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3975606.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3975612.png)